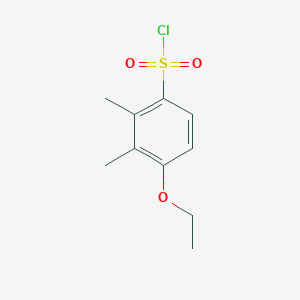

Chloro(4-ethoxy-2,3-dimethylphenyl)sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Chloro(4-ethoxy-2,3-dimethylphenyl)sulfone” is a chemical compound with the IUPAC name 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride. It has a molecular formula of C10H13ClO3S and a molecular weight of 248.72 .

Synthesis Analysis

The synthesis of similar compounds, such as aromatic polysulfones, involves various methods . For instance, the first representative of the aromatic PS class was obtained by Johnson in 1965 based on bisphenol A and 4,4′-dichlorodiphenylsulfone . At the first stage of synthesis, the interaction of bisphenol A with sodium hydroxide (molar ratio 1 : 2) in a DMSO/chlorobenzene mixture with azeotropic distillation of water gives the sodium salt of bisphenol A .Scientific Research Applications

Environmental Detection and Monitoring

Groenewold et al. (1995) discussed the detection of 2-chloroethyl ethyl sulfide (a chemical warfare agent simulant) degradation products, including sulfonium ions, using static SIMS, highlighting the potential of sulfone derivatives in environmental monitoring and detection applications (Groenewold et al., 1995).

Materials for Fuel-Cell Applications

Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, demonstrating their high proton conductivity and potential as materials for fuel-cell membranes (Bae, Miyatake, & Watanabe, 2009).

Organic Synthesis and Chemiluminescence

Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, examining their base-induced chemiluminescence. This work illustrates the utility of sulfone derivatives in synthetic organic chemistry and as potential probes in chemical analysis (Watanabe et al., 2010).

Cancer Detection Using Optical Imaging

Pham, Medarova, and Moore (2005) developed a water-soluble near-infrared dye with sulfonate groups for cancer detection, showcasing the application of sulfone derivatives in biomedical imaging and diagnostics (Pham, Medarova, & Moore, 2005).

Polymer Science

Hu, Zhang, and Zhu (2014) investigated the effects of solvent-treated poly(3, 4-ethylenedioxythiophene):poly(styrene sulfonate) on the performance of polymer solar cells, indicating the role of sulfone derivatives in the development of advanced materials for renewable energy technologies (Hu, Zhang, & Zhu, 2014).

Safety and Hazards

Properties

IUPAC Name |

4-ethoxy-2,3-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3S/c1-4-14-9-5-6-10(15(11,12)13)8(3)7(9)2/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHPNBNEGVCNHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)

![2-(4-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2734784.png)

![7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2734790.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)

![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)

![N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2734794.png)

![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline](/img/structure/B2734803.png)